1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable building block in various synthetic applications.
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step procedures that include the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the phenylsulfonyl and carbonitrile groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine ring system. Subsequent sulfonylation and nitrile formation steps are carried out using reagents such as phenylsulfonyl chloride and cyanide sources under specific reaction conditions .
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as microwave-assisted synthesis and green chemistry approaches are increasingly being explored to achieve more sustainable and efficient production processes .
Chemical Reactions Analysis
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the nitrile group to other functional groups such as amines.
Substitution: The phenylsulfonyl group can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and coupling reagents like boronic acids and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in synthetic applications .
Scientific Research Applications
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: The compound’s derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is employed in the production of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can be compared with other heterocyclic compounds that contain similar structural motifs, such as:
1-(Phenylsulfonyl)pyrrole: This compound shares the phenylsulfonyl group but has a different core structure.
1-(Phenylsulfonyl)-1H-indole: Similar to the pyrrolo[2,3-b]pyridine compound but with an indole core.
Pyrazole derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it particularly useful in certain synthetic and research applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c15-10-12-7-6-11-8-9-17(14(11)16-12)20(18,19)13-4-2-1-3-5-13/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXJFIFKDADEBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.